molecular formula C25H27ClN4O2 B2421865 N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1115999-11-5

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B2421865
CAS No.: 1115999-11-5
M. Wt: 450.97
InChI Key: LONKUCRWWDFXLP-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various substituents including a chlorobenzyl group and an ethylphenoxy group

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3). PKB binds to PI(3,4,5)P3, promoting its activation by phosphorylation . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound’s inhibition of PKB can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Synthesis of the Pyrimidine Ring: This involves the condensation of suitable starting materials under controlled conditions.

    Coupling Reactions: The chlorobenzyl and ethylphenoxy groups are introduced through nucleophilic substitution reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorobenzyl and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4,6-dimethylpyrimidin-2-amine
  • 4,6-Dichloro-N-(4-chlorobenzyl)-5-pyrimidinamine

Uniqueness

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O2/c1-2-18-5-9-22(10-6-18)32-24-15-23(28-17-29-24)30-13-11-20(12-14-30)25(31)27-16-19-3-7-21(26)8-4-19/h3-10,15,17,20H,2,11-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONKUCRWWDFXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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